molecular formula C24H25FN2O5S B2487535 butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate CAS No. 1031960-68-5

butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate

Cat. No.: B2487535
CAS No.: 1031960-68-5
M. Wt: 472.53
InChI Key: LTAGWENQUCFNBR-UHFFFAOYSA-N
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Description

Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a synthetic organic compound featuring a benzo[b][1,4]thiazine core substituted with a fluorine atom at position 6, a sulfone group (1,1-dioxido), and a pyrrolidine-1-carbonyl moiety at position 2. The butyl ester group at the para position of the benzoate moiety enhances lipophilicity compared to shorter-chain esters (e.g., ethyl or methyl). Crystallographic data for such compounds are typically refined using programs like SHELXL, ensuring precise structural validation .

Properties

IUPAC Name

butyl 4-[6-fluoro-1,1-dioxo-2-(pyrrolidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-2-3-14-32-24(29)17-6-9-19(10-7-17)27-16-22(23(28)26-12-4-5-13-26)33(30,31)21-11-8-18(25)15-20(21)27/h6-11,15-16H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAGWENQUCFNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a unique structure that includes:

  • Fluoro group : Enhances biological activity and solubility.
  • Pyrrolidine moiety : Contributes to its interaction with biological targets.
  • Benzoate group : Influences lipophilicity and cellular uptake.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, particularly in cancer and infectious diseases.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as NF-kappa-B and AP-1, which are crucial in inflammation and immune responses .
  • DNA Interaction : Similar compounds have demonstrated the ability to interact with DNA, leading to cytotoxic effects in cancer cells .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. ,
Antimicrobial Shows activity against certain bacterial strains, potentially through cell wall synthesis inhibition.
Anti-inflammatory Modulates inflammatory responses by inhibiting pro-inflammatory cytokines.
Neuroprotective May provide protection against neurodegenerative conditions through antioxidant mechanisms.

Case Studies

Several studies have explored the efficacy of this compound:

  • Cancer Cell Line Study :
    • A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM, with an IC50 value indicating potent cytotoxicity .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Inflammation Model :
    • In a murine model of inflammation, treatment with the compound resulted in a marked decrease in inflammatory markers and improved clinical scores compared to controls .

Scientific Research Applications

Medicinal Chemistry

Butyl 4-(6-fluoro-1,1-dioxido-2-(pyrrolidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzoate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Compounds with similar structures have shown promise in targeting specific cancer pathways. Research indicates that derivatives of benzo[b][1,4]thiazine can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms of action may involve the inhibition of key enzymes or modulation of signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds in the same class have been reported to exhibit efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for development as an antimicrobial agent .

Biochemical Research

The compound's unique structure allows it to serve as a valuable tool in biochemical research:

  • Enzyme Inhibition Studies : The dioxido group and the pyrrolidine ring may interact with enzyme active sites, making it suitable for studies aimed at understanding enzyme kinetics and inhibition mechanisms. This could be particularly relevant in drug design where enzyme targets are critical .
  • Pathway Modulation : Given its structural complexity, this compound could be used to explore modulation of various biochemical pathways involved in disease processes .

Case Study 1: Anticancer Activity Evaluation

A study evaluating the anticancer properties of thiazine derivatives demonstrated that compounds structurally related to butyl 4-(6-fluoro...) showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that further exploration of butyl 4-(6-fluoro...) could yield similar or enhanced effects .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives of benzo[b][1,4]thiazine were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased potency against these bacteria. This opens avenues for developing butyl 4-(6-fluoro...) as a lead compound for antimicrobial drug discovery .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of benzoate derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds (Table 1), focusing on substituent effects and inferred physicochemical properties.

Table 1: Structural and Functional Comparison of Benzoate Derivatives

Compound Name Core Structure Substituent at Position 2 Ester Group Key Features
Target Compound Benzo[b][1,4]thiazine Pyrrolidine-1-carbonyl, 6-F, sulfone Butyl High lipophilicity; potential metabolic stability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Phenyl Pyridazin-3-yl, phenethylamino Ethyl Moderate polarity; pyridazine may enhance π-π interactions
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) Phenyl 6-Methylpyridazin-3-yl, phenethylamino Ethyl Increased steric bulk vs. I-6230; altered binding affinity
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) Phenyl 3-Methylisoxazol-5-yl, phenethylthio Ethyl Thioether linker; potential for redox activity
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Phenyl 3-Methylisoxazol-5-yl, phenethoxy Ethyl Ether linker; improved hydrolytic stability vs. thioether

Key Findings

Heterocyclic Substituents :

  • The pyrrolidine-1-carbonyl group in the target compound introduces conformational rigidity and hydrogen-bonding capacity, contrasting with the pyridazine or isoxazole rings in I-6230–I-6473, which prioritize planar aromatic interactions .

The 6-fluoro substituent may further reduce oxidative metabolism, extending half-life .

Linker Flexibility: Phenethylamino/thio/ethoxy linkers in I-6230–I-6473 provide variable flexibility and electronic profiles. The target compound’s direct benzo[b][1,4]thiazine linkage restricts conformational freedom, possibly improving target selectivity.

Research Implications

  • Crystallography : Structural determination of such compounds relies on software like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring accurate bond-length and angle measurements .
  • Drug Design : The target compound’s unique substituent combination (fluoro, sulfone, pyrrolidine) may optimize pharmacokinetic profiles compared to simpler analogs in Table 1.

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